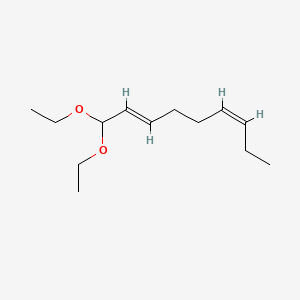
(2E,6Z)-1,1-Diethoxynona-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6Z)-1,1-Diethoxynona-2,6-diene is an organic compound with the molecular formula C13H24O2 It is characterized by its unique structure, which includes two ethoxy groups and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-1,1-Diethoxynona-2,6-diene can be achieved through a Wittig reaction. This involves the reaction of a (6,6-dialkoxy-4-hexenylidene)triphenylphosphorane compound with propanal to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as tetrahydrofuran (THF), and may require a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,6Z)-1,1-Diethoxynona-2,6-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nonadienal or nonanoic acid, while reduction can produce nonane derivatives.
Applications De Recherche Scientifique
(2E,6Z)-1,1-Diethoxynona-2,6-diene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2E,6Z)-1,1-Diethoxynona-2,6-diene exerts its effects involves its ability to participate in various chemical reactions. The conjugated diene system allows it to undergo cycloaddition reactions, such as the Diels-Alder reaction, which can form cyclic compounds. The ethoxy groups can be hydrolyzed or substituted, providing versatility in its chemical behavior. Molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4Z)-2,4-Hexadienal: Another conjugated diene with similar reactivity but different functional groups.
(2E,6Z)-2,6-Nonadienal: Similar structure but lacks the ethoxy groups, leading to different reactivity and applications.
(2E,4E)-2,4-Hexadien-1-ol: Contains a hydroxyl group instead of ethoxy groups, affecting its chemical properties.
Uniqueness
(2E,6Z)-1,1-Diethoxynona-2,6-diene is unique due to its combination of a conjugated diene system and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
67674-36-6 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(2E,6E)-1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7+,12-11+ |
Clé InChI |
GCIRJCKOUVCUBZ-NJHWEWLZSA-N |
SMILES |
CCC=CCCC=CC(OCC)OCC |
SMILES isomérique |
CC/C=C/CC/C=C/C(OCC)OCC |
SMILES canonique |
CCC=CCCC=CC(OCC)OCC |
Densité |
0.860-0.868 |
Description physique |
colourless oily liquid with a fresh, green, cucumber odour |
Solubilité |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


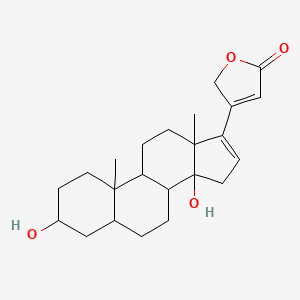
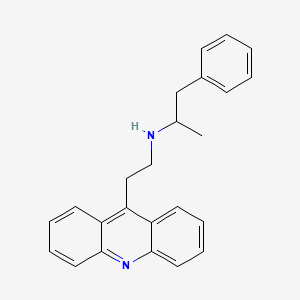

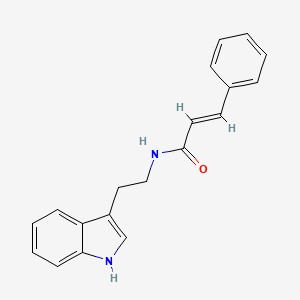
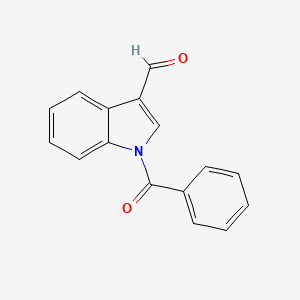
![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)
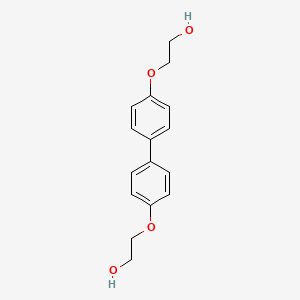
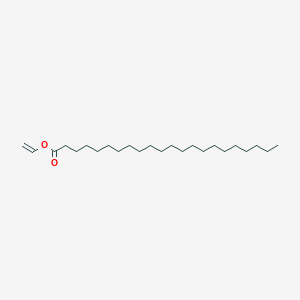
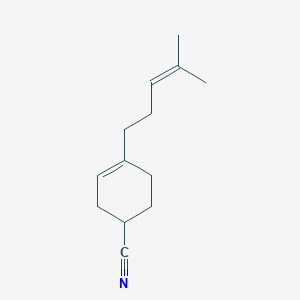
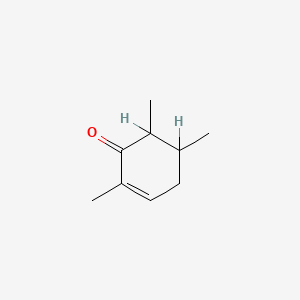
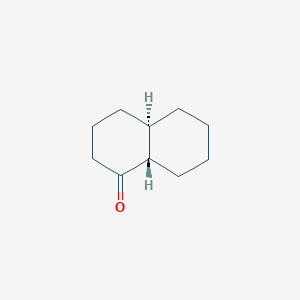
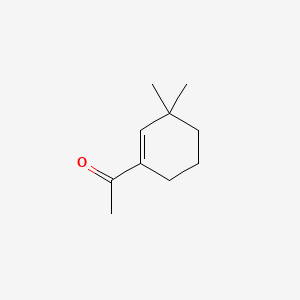

![n-[3-(dimethylamino)propyl]octanamide](/img/structure/B1615065.png)
